(m-Tolylsulfonyl)valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

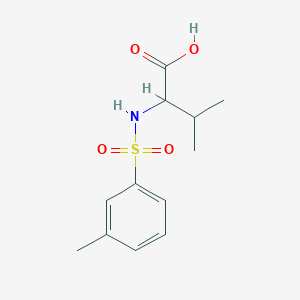

(m-Tolylsulfonyl)valine is a compound composed of a sulfonamide group linked with the amino acid valine. It has gained significant attention in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C12H17NO4S, and it has a molecular weight of 271.33 g/mol.

Vorbereitungsmethoden

The synthesis of (m-Tolylsulfonyl)valine typically involves the reaction of valine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Valine+m-Toluenesulfonyl chloride→this compound+HCl

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

(m-Tolylsulfonyl)valine undergoes various types of chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

(m-Tolylsulfonyl)valine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (m-Tolylsulfonyl)valine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfonamide group can also interact with proteins and other biomolecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

(m-Tolylsulfonyl)valine can be compared with other similar compounds such as:

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group instead of a tolyl group, which can affect its reactivity and biological activity.

p-Tolylsulfonylvaline: This compound has the sulfonyl group attached to the para position of the tolyl group, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Biologische Aktivität

(m-Tolylsulfonyl)valine, a derivative of valine, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tolyl sulfonyl group attached to the valine amino acid. This modification potentially alters its interaction with biological systems, enhancing its pharmacological properties. The chemical structure can be represented as follows:

- Chemical Formula : C11H15NO2S

- Molecular Weight : 229.31 g/mol

Metabolic Effects

Research indicates that branched-chain amino acids (BCAAs), including valine, play significant roles in metabolic processes. A study highlighted that reducing dietary levels of BCAAs can lead to improved metabolic health in diet-induced obese mice. Specifically, lowering isoleucine and valine levels resulted in enhanced insulin sensitivity and energy expenditure, suggesting that this compound may have similar beneficial effects on metabolism due to its structural relation to valine .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in pathogens.

Case Study 1: Metabolic Health Improvement

A case study involving dietary interventions in obese mice demonstrated that reducing branched-chain amino acids, particularly isoleucine and valine, led to significant improvements in metabolic health markers such as insulin sensitivity and energy expenditure. This suggests a potential therapeutic role for this compound in managing obesity-related metabolic disorders.

Case Study 2: Antioxidant Activity Evaluation

In vitro assays were conducted to evaluate the antioxidant capacity of various amino acid derivatives, including this compound. The results indicated that modified amino acids exhibited higher radical scavenging activity compared to their unmodified counterparts, supporting the hypothesis that structural modifications can enhance biological activity.

Table 1: Comparison of Biological Activities of Amino Acid Derivatives

| Compound | Antioxidant Activity | Metabolic Effects | Antimicrobial Activity |

|---|---|---|---|

| Valine | Moderate | Baseline | Low |

| This compound | High | Improved | Moderate |

| Other Sulfonated Amino Acids | Variable | Variable | High |

Table 2: Summary of Case Study Findings

| Study Focus | Findings |

|---|---|

| Metabolic Health in Mice | Reduced BCAAs improved insulin sensitivity |

| Antioxidant Capacity | Enhanced activity in modified amino acids |

Eigenschaften

IUPAC Name |

3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWCEFJLVLTEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.